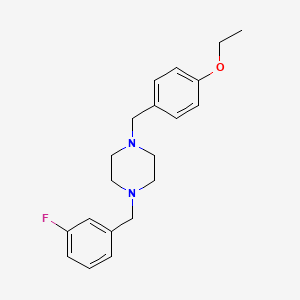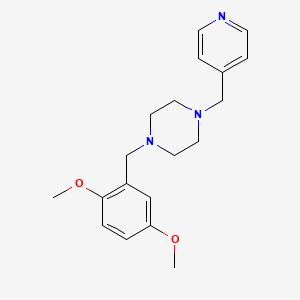
1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine is an organic compound belonging to the piperazine class This compound features a piperazine ring substituted with a 4-ethoxybenzyl group and a 3-fluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzyl)-4-(3-fluorobenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine, 4-ethoxybenzyl chloride, and 3-fluorobenzyl chloride.
Nucleophilic Substitution: The piperazine undergoes nucleophilic substitution reactions with 4-ethoxybenzyl chloride and 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Reaction Conditions: The reactions are usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods: For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, solvent, and reaction time to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxybenzyl)-4-(3-fluorobenzyl)piperazine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.
Pathways Involved: The exact pathways can vary but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparación Con Compuestos Similares
1-(4-Methoxybenzyl)-4-(3-fluorobenzyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxybenzyl)-4-(3-chlorobenzyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-(4-Ethoxybenzyl)-4-(3-fluorobenzyl)piperazine is unique due to the presence of both ethoxy and fluorobenzyl groups, which can impart distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H25FN2O |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-[(4-ethoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25FN2O/c1-2-24-20-8-6-17(7-9-20)15-22-10-12-23(13-11-22)16-18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15-16H2,1H3 |
Clave InChI |
SEEVJKZEWMVTAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10881502.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B10881524.png)
![8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10881544.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10881552.png)
![methyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10881563.png)
![3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10881569.png)
![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)
methanone](/img/structure/B10881573.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881587.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10881593.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)
![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)

